What are the physicochemical properties of H-2-Nal-OH
What are the physicochemical properties of H-2-Nal-OH
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Naphthyl)-L-alanine, commonly referred to as H-2-Nal-OH, is a synthetic, non-proteinogenic amino acid. Structurally, it is an analog of L-phenylalanine, featuring a larger, more hydrophobic naphthyl group in place of the phenyl ring. This modification imparts unique conformational properties, making it a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability, receptor affinity, and biological activity.[1] It is frequently used as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of H-2-Nal-OH, detailed experimental protocols for their determination, and a workflow diagram for a key analytical procedure.
Physicochemical Properties
The key physicochemical data for H-2-Nal-OH are summarized in the table below. This information is critical for its application in synthesis, formulation, and analytical development.
| Property | Value | Reference(s) |
| Synonyms | H-2-Nal-OH, (S)-α-Amino-2-naphthalenepropionic Acid, L-2-Naphthylalanine | [3][4][5][6] |
| CAS Number | 58438-03-2 | [3][4][5][7][8] |
| Molecular Formula | C₁₃H₁₃NO₂ | [3][5][7][8] |
| Molecular Weight | 215.25 g/mol | [3][5][6][8] |
| Appearance | White to off-white crystalline powder | [3][7][8][9] |
| Melting Point | 240-244 °C (with decomposition) | [3][4][10] |
| Solubility | Slightly soluble in water; Soluble in 1 mol/L NaOH | [2][3][4][5][9][10] |
| Optical Rotation | [α]²⁰/D = -11° (c=1, 1 mol/L HCl) | [4] |
| pKa (Predicted) | 2.21 ± 0.30 | [3] |
| logP (Calculated) | 0.3 (XLogP3) | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of H-2-Nal-OH are outlined below. These protocols are based on standard laboratory techniques for amino acid characterization.
Melting Point Determination
The melting point of amino acids can be complicated by decomposition at high temperatures.[11][12] A standard method using a digital melting point apparatus is described, though advanced techniques like Fast Scanning Calorimetry (FSC) may be required for more precise values without decomposition.[13]
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.
-
Procedure:
-
Ensure the H-2-Nal-OH sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the apparatus.
-
For an unknown compound, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to find an approximate melting range.[14]
-
For the precise measurement, start with a new sample and heat to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[14]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
-
Note any decomposition (e.g., charring, gas evolution), as is common for this compound.[3][4]
-
Aqueous Solubility Determination
This protocol determines the solubility of H-2-Nal-OH in an aqueous medium using the shake-flask method followed by concentration analysis.
-
Apparatus: Analytical balance, shaker or agitator, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of H-2-Nal-OH to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.[15]
-
After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the remaining undissolved solid.
-
Carefully withdraw a precise aliquot from the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of H-2-Nal-OH in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or mol/L.
-
pKa Determination by Potentiometric Titration
Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of the ionizable carboxyl and amino groups.[16]
-
Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.
-
Reagents: 0.1 M H-2-Nal-OH solution, standardized 0.1 M HCl, standardized 0.1 M NaOH, standard pH buffers (4, 7, 10).
-
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Pipette a known volume (e.g., 20 mL) of the 0.1 M H-2-Nal-OH solution into a beaker.[17]
-
If necessary for observing the first pKa, first titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH is below 2.0.[16][17]
-
Using a fresh sample, titrate the H-2-Nal-OH solution with 0.1 M NaOH. Add small, precise increments (e.g., 0.3 mL) from the burette.[17]
-
After each addition, stir the solution to ensure homogeneity and record the stable pH reading. Continue the titration until the pH reaches approximately 12.5.[16]
-
Plot a titration curve of pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) corresponds to the amino group.
-
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the classical approach for experimentally determining the LogP value, which measures the lipophilicity of a compound.[18][19]
-
Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).
-
Reagents: n-Octanol (HPLC grade), purified water (buffered to a specific pH, e.g., 7.4, for LogD determination), H-2-Nal-OH.
-
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[20]
-
Prepare a stock solution of H-2-Nal-OH in the aqueous phase.
-
Add equal volumes of the pre-saturated n-octanol and the H-2-Nal-OH aqueous solution to a vial.
-
Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[21]
-
Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of H-2-Nal-OH in each phase using a suitable analytical method like HPLC-UV.
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water].
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for determining the pKa of H-2-Nal-OH using potentiometric titration.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
- 1. peptide.com [peptide.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. 3-(2-Naphthyl)-L-alanine | 58438-03-2 [chemicalbook.com]
- 4. 3-(2-Naphthyl)-L-alanine 58438-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. parchem.com [parchem.com]
- 6. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. H-2-Nal-OH [chembk.com]
- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. dspace.kpfu.ru [dspace.kpfu.ru]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 16. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 17. vlab.amrita.edu [vlab.amrita.edu]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. researchgate.net [researchgate.net]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
